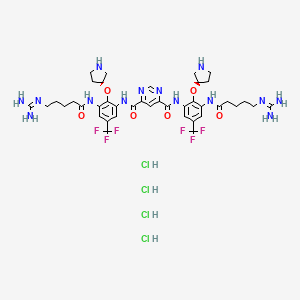

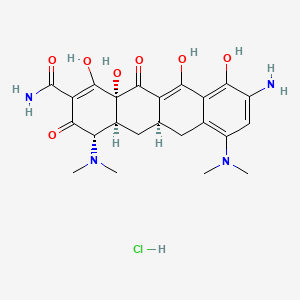

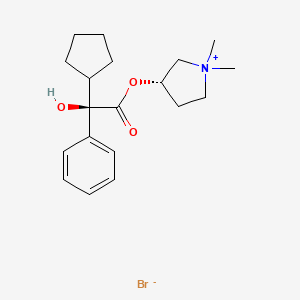

![molecular formula C64H100B2O4 B565870 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene CAS No. 628303-20-8](/img/structure/B565870.png)

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene” is likely an organic compound given its composition. The presence of the dioxaborolane groups suggests that it might be used in the synthesis of boronic esters or acids, which are commonly used in Suzuki coupling reactions .

Applications De Recherche Scientifique

Synthesis and Optical Properties

This compound has been utilized in the synthesis of fluorescent and stable molecules for organic light-emitting diodes (OLEDs). The synthesis involves palladium-catalyzed Suzuki coupling reactions, leading to compounds that show promising applications as blue emitters in OLED technology due to their high fluorescence and thermal stability. For instance, Hu et al. (2013) synthesized pyrene-based compounds showing strong fluorescence in the visible region, which indicates potential use in OLED applications (Hu et al., 2013). Similar studies demonstrate the versatility of these compounds in synthesizing materials with desirable electronic and photophysical properties, suitable for optoelectronic devices (Grigoras & Antonoaia, 2005).

Organic Solar Cells

The compound has also found applications in the development of organic solar cells (OSCs). It serves as a building block in the synthesis of copolymers that exhibit narrow optical band gaps, making them suitable for OSC applications. Meena et al. (2018) reported the synthesis of copolymers with thermal stability greater than 380°C, demonstrating their potential in enhancing the efficiency of OSCs (Meena, Mohammad, Dutta, & Jacob, 2018).

Advanced Polymer Synthesis

Furthermore, the compound is integral in the synthesis of polymers with specific optical and electronic properties. Studies by Welterlich, Charov, & Tieke (2012) involved the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, showcasing the compound's role in creating materials with diverse applications, from electronics to photonics (Welterlich, Charov, & Tieke, 2012).

Fluorescence and Sensing Applications

In addition to electronic applications, derivatives of this compound have been explored for sensing and bioimaging, leveraging their fluorescent properties. Zhang, Liu, & Cao (2008) developed a water-soluble carboxylated polyfluorene for fluorescence quenching studies, highlighting its utility in detecting and quantifying proteins, which opens new avenues in biological sensing and diagnostics (Zhang, Liu, & Cao, 2008).

Mécanisme D'action

Target of Action

Tetraoctylborolane’s primary targets are bacterial ribosomes. Specifically, it binds to the bacterial 30S ribosomal subunit. By doing so, it prevents the binding of transfer RNA (tRNA) to the ribosome acceptor site. This interference disrupts protein synthesis, leading to a bacteriostatic effect on susceptible bacteria .

Mode of Action

Tetraoctylborolane passively diffuses through porin channels in the bacterial membrane. Once inside, it binds reversibly to the 30S ribosomal subunit. This prevents tRNA from binding to the mRNA-ribosome complex, effectively inhibiting protein synthesis. Additionally, Tetraoctylborolane also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Action Environment

Environmental factors, such as pH and temperature, can influence Tetraoctylborolane’s stability and efficacy. Proper storage conditions are essential to maintain its activity.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[6,6,12,12-tetraoctyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indeno[1,2-b]fluoren-8-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100B2O4/c1-13-17-21-25-29-33-41-63(42-34-30-26-22-18-14-2)55-45-49(65-67-59(5,6)60(7,8)68-65)37-39-51(55)53-48-58-54(47-57(53)63)52-40-38-50(66-69-61(9,10)62(11,12)70-66)46-56(52)64(58,43-35-31-27-23-19-15-3)44-36-32-28-24-20-16-4/h37-40,45-48H,13-36,41-44H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMBFERDCPKOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4C3(CCCCCCCC)CCCCCCCC)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)